molecular formula C16H19N3O2 B7545993 N-(3,5-dimethyl-1-phenylpyrazol-4-yl)oxolane-2-carboxamide

N-(3,5-dimethyl-1-phenylpyrazol-4-yl)oxolane-2-carboxamide

Cat. No. B7545993
M. Wt: 285.34 g/mol
InChI Key: ZVPMIDUPXQJCRH-UHFFFAOYSA-N
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Description

N-(3,5-dimethyl-1-phenylpyrazol-4-yl)oxolane-2-carboxamide, also known as DPhO, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields such as medicine, agriculture, and material science. DPhO is a pyrazole derivative that has a unique molecular structure and properties that make it a promising candidate for further study.

Mechanism of Action

The mechanism of action of N-(3,5-dimethyl-1-phenylpyrazol-4-yl)oxolane-2-carboxamide is not fully understood. However, it has been reported to inhibit the activity of certain enzymes and proteins that are involved in inflammation and cancer cell growth. N-(3,5-dimethyl-1-phenylpyrazol-4-yl)oxolane-2-carboxamide has also been shown to disrupt the cell membrane of insects and fungi, leading to their death.
Biochemical and Physiological Effects:
N-(3,5-dimethyl-1-phenylpyrazol-4-yl)oxolane-2-carboxamide has been reported to have various biochemical and physiological effects. In vitro studies have shown that N-(3,5-dimethyl-1-phenylpyrazol-4-yl)oxolane-2-carboxamide can inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in inflammation. N-(3,5-dimethyl-1-phenylpyrazol-4-yl)oxolane-2-carboxamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In insects and fungi, N-(3,5-dimethyl-1-phenylpyrazol-4-yl)oxolane-2-carboxamide has been shown to disrupt the cell membrane, leading to their death.

Advantages and Limitations for Lab Experiments

N-(3,5-dimethyl-1-phenylpyrazol-4-yl)oxolane-2-carboxamide has several advantages for laboratory experiments. It has a unique molecular structure and properties that make it a promising candidate for further study. It has been reported to have high yield and purity in the synthesis process. However, N-(3,5-dimethyl-1-phenylpyrazol-4-yl)oxolane-2-carboxamide also has some limitations. Its mechanism of action is not fully understood, and more research is needed to determine its potential side effects and toxicity.

Future Directions

There are several future directions for the study of N-(3,5-dimethyl-1-phenylpyrazol-4-yl)oxolane-2-carboxamide. In medicine, further research is needed to determine its potential use as an anti-inflammatory and anti-cancer agent. In agriculture, more studies are needed to determine its efficacy as a pesticide and its potential impact on the environment. In material science, N-(3,5-dimethyl-1-phenylpyrazol-4-yl)oxolane-2-carboxamide can be further studied for its potential use in the development of organic semiconductors for electronic devices. Additionally, more research is needed to fully understand the mechanism of action and potential side effects of N-(3,5-dimethyl-1-phenylpyrazol-4-yl)oxolane-2-carboxamide.

Synthesis Methods

The synthesis of N-(3,5-dimethyl-1-phenylpyrazol-4-yl)oxolane-2-carboxamide involves the reaction of 3,5-dimethyl-1-phenylpyrazole-4-carboxylic acid with oxalyl chloride and subsequent reaction with 2-amino-2-methyl-1-propanol. The resulting compound is then purified using column chromatography to obtain the final product. This method has been reported to have a high yield and purity.

Scientific Research Applications

N-(3,5-dimethyl-1-phenylpyrazol-4-yl)oxolane-2-carboxamide has been the subject of various scientific studies due to its potential applications in different fields. In medicine, N-(3,5-dimethyl-1-phenylpyrazol-4-yl)oxolane-2-carboxamide has been shown to have anti-inflammatory and anti-cancer properties. It has been reported to inhibit the growth of cancer cells in vitro and in vivo. In agriculture, N-(3,5-dimethyl-1-phenylpyrazol-4-yl)oxolane-2-carboxamide has been studied for its potential use as a pesticide due to its insecticidal and fungicidal properties. In material science, N-(3,5-dimethyl-1-phenylpyrazol-4-yl)oxolane-2-carboxamide has been used to synthesize organic semiconductors for electronic devices.

properties

IUPAC Name

N-(3,5-dimethyl-1-phenylpyrazol-4-yl)oxolane-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O2/c1-11-15(17-16(20)14-9-6-10-21-14)12(2)19(18-11)13-7-4-3-5-8-13/h3-5,7-8,14H,6,9-10H2,1-2H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVPMIDUPXQJCRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C2=CC=CC=C2)C)NC(=O)C3CCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,5-dimethyl-1-phenylpyrazol-4-yl)oxolane-2-carboxamide

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